molecular formula C5H8ClNO3 B7770761 2-(2-Chloroacetamido)propanoic acid CAS No. 67206-15-9

2-(2-Chloroacetamido)propanoic acid

Cat. No.: B7770761
CAS No.: 67206-15-9
M. Wt: 165.57 g/mol
InChI Key: HTAQFYLADZNZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroacetamido)propanoic acid is a chemical compound with the molecular formula C5H8ClNO3. It is also known by its IUPAC name, N-(chloroacetyl)alanine. This compound is characterized by the presence of a chloroacetamido group attached to a propanoic acid moiety. It has a molecular weight of 165.58 g/mol and a melting point of 125-127°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)propanoic acid typically involves the reaction of chloroacetyl chloride with alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Alanine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloroacetamido)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a growth inhibitor in plants.

    Medicine: Investigated for its potential neuroprotective properties and its ability to regulate insect growth.

    Industry: Used in the development of herbicides and plant growth regulators

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of plants by interfering with root development. The chloroacetamido group is believed to interact with enzymes involved in cell division and elongation, leading to growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(Chloroacetyl)glycine
  • N-(Chloroacetyl)valine
  • N-(Chloroacetyl)leucine

Uniqueness

2-(2-Chloroacetamido)propanoic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its chloroacetamido group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922842
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-32-5, 67206-15-9, 691-80-5
Record name N-(2-Chloroacetyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Chloroacetyl-D,L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-chloroacetyl-D,L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.